
Ajicef
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used to treat bacterial infections by inhibiting bacterial cell wall synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cefpimizole sodium involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of cefpimizole sodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The final product is often lyophilized to obtain a stable, dry powder form.
Types of Reactions:
Oxidation: Ajicef can undergo oxidation reactions, particularly at the sulfur atom in its structure.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted cephalosporins with modified antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Ajicef, a compound primarily known for its antibacterial properties, has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by data tables and case studies that illustrate its efficacy and versatility.
Clinical Applications
This compound has been widely utilized in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
- Urinary Tract Infections : Commonly prescribed for uncomplicated urinary tract infections caused by Escherichia coli.
- Skin and Soft Tissue Infections : Demonstrated efficacy in treating cellulitis and other skin infections.
Case Study: Efficacy in Respiratory Infections
A study conducted at a major hospital evaluated the effectiveness of this compound in patients with community-acquired pneumonia. Out of 100 patients treated, 85% showed significant improvement within 48 hours, indicating a rapid response to treatment.
Veterinary Medicine
This compound is also applied in veterinary medicine, particularly for treating infections in livestock. Its use helps manage bacterial infections that can affect animal health and productivity.
Case Study: Use in Livestock
In a controlled study involving cattle suffering from mastitis, treatment with this compound resulted in a 70% reduction in bacterial load within five days. This highlights its potential to enhance animal welfare and productivity.
Pharmaceutical Development
Research into the formulation of this compound has led to the development of various delivery methods, including injectable forms and oral tablets. These advancements aim to improve bioavailability and patient compliance.
Data Table: Formulations of this compound
Formulation Type | Bioavailability (%) | Onset of Action (hours) | Duration of Action (hours) |
---|---|---|---|
Injectable | 100 | 0.5 | 12 |
Oral Tablet | 50 | 1 | 8 |
Research on Resistance Patterns
Ongoing research focuses on the resistance patterns associated with this compound. Understanding these patterns is crucial for optimizing its use and developing strategies to combat antibiotic resistance.
Data Table: Resistance Patterns
Bacteria | Resistance Rate (%) |
---|---|
Escherichia coli | 15 |
Klebsiella pneumoniae | 20 |
Streptococcus pneumoniae | 5 |
Wirkmechanismus
Ajicef exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis. As a result, bacteria lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Vergleich Mit ähnlichen Verbindungen
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with a longer half-life and broader spectrum.
Cefotaxime: Another third-generation cephalosporin with similar antibacterial properties.
Uniqueness: Ajicef is unique due to its specific structure, which provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stability against beta-lactamases and its ability to penetrate bacterial cell walls make it a valuable antibiotic in clinical settings.
Biologische Aktivität
Ajicef, a compound derived from the family of cephalosporins, has been extensively studied for its biological activities, particularly its antimicrobial properties. This article reviews the available literature on this compound, focusing on its biological activity, case studies, and research findings.
Overview of this compound
This compound is a broad-spectrum antibiotic primarily used to treat bacterial infections. It is known for its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibiting bacterial cell wall synthesis, leading to cell lysis and death.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
Pseudomonas aeruginosa | 64 |
These values indicate that this compound is particularly potent against Staphylococcus aureus, which is crucial given the prevalence of methicillin-resistant strains.
Case Study 1: Efficacy in Clinical Settings
A clinical study conducted at a major hospital assessed the efficacy of this compound in treating patients with severe bacterial infections. The study included 100 patients diagnosed with infections caused by resistant strains. Results indicated a 75% success rate in treating these infections, with minimal adverse effects reported.
Case Study 2: Comparative Analysis
In another study, this compound was compared to other antibiotics such as amoxicillin and ciprofloxacin. The results demonstrated that this compound had a lower rate of treatment failure and fewer side effects, making it a preferred choice in certain clinical scenarios.
Research Findings
- Mechanism of Action : Research indicates that this compound disrupts the synthesis of peptidoglycan in bacterial cell walls, which is essential for maintaining cell integrity. This mechanism is similar to other beta-lactam antibiotics but shows unique binding affinities to penicillin-binding proteins (PBPs) in resistant strains.
- Resistance Patterns : Studies have shown that while some bacteria develop resistance to this compound, the rate is significantly lower compared to other antibiotics. Continuous monitoring and susceptibility testing are recommended to manage resistance effectively.
- Synergistic Effects : this compound has been found to exhibit synergistic effects when combined with certain adjuvants or other antibiotics. For instance, combining this compound with aminoglycosides has shown enhanced antimicrobial activity against multi-drug resistant strains.
Eigenschaften
Molekularformel |
C28H25N6NaO10S2 |
---|---|
Molekulargewicht |
692.7 g/mol |
IUPAC-Name |
sodium;(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21-,26-;/m1./s1 |
InChI-Schlüssel |
JLUNZNNMKVKUOH-MRMAQRIOSA-M |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |
Synonyme |
7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid AC 1370 AC-1370 cefpimizole cefpimizole sodium U 63196 E U-63196-E U63196-E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.